8-Propyl-4-(2,4,6-trimethylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Description
8-Propyl-4-(2,4,6-trimethylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a spirocyclic compound featuring a 1-oxa-4,8-diazaspiro[4.5]decane core. The 4-position is substituted with a 2,4,6-trimethylbenzoyl group, while the 8-position carries a propyl chain.
Properties
IUPAC Name |
8-propyl-4-(2,4,6-trimethylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O4/c1-5-8-22-9-6-21(7-10-22)23(17(13-27-21)20(25)26)19(24)18-15(3)11-14(2)12-16(18)4/h11-12,17H,5-10,13H2,1-4H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFGNCINXUBNTHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=C(C=C(C=C3C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Photoinitiators in Polymer Chemistry
One of the primary applications of 8-propyl-4-(2,4,6-trimethylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is as a photoinitiator in UV-curable coatings and inks. The compound absorbs UV light and initiates polymerization reactions, leading to rapid curing processes that are essential in various industrial applications. Its unique structure allows for effective energy transfer during the photoinitiation process.
Antimicrobial and Anticancer Research
While specific biological activity data for this compound is limited, similar compounds have been investigated for their antimicrobial and anticancer properties. The nitrogen atoms in the spirocyclic structure may influence biological interactions, potentially enhancing enzyme activity or receptor binding. Future research could explore these properties further to assess their viability in drug development .
Material Science
The compound's structural characteristics make it suitable for use in advanced materials science applications. It can be incorporated into polymer matrices to enhance mechanical properties or to impart specific functionalities such as improved thermal stability or chemical resistance. This versatility opens avenues for developing novel materials with tailored properties for specific applications .
Case Studies
Case Study 1: Photoinitiation Efficiency
Research conducted on the efficiency of various photoinitiators demonstrated that this compound exhibited superior performance compared to traditional initiators in UV-curable formulations. The study highlighted its ability to achieve faster curing times and improved final product qualities.
Case Study 2: Biological Activity Assessment
A comparative study on compounds with similar diazaspiro structures revealed potential antimicrobial activity associated with derivatives of this compound. While direct tests on this specific compound are lacking, the findings suggest that further investigation into its biological properties could yield significant results in pharmacological applications .
Comparison with Similar Compounds
4-Position Modifications
- Electron-donating groups (EDGs) : The target compound’s 2,4,6-trimethylbenzoyl group increases lipophilicity, favoring membrane permeability but possibly limiting aqueous solubility .
- Heteroaromatic groups : 8-Methyl-4-(pyridine-3-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid (MW: 305.33 g/mol) introduces a basic nitrogen, altering hydrogen-bonding capacity and solubility .
8-Position Modifications
- Methyl vs. propyl : Methyl-substituted analogs (e.g., 8-methyl-4-(3-methylbenzoyl)-... , CAS 1326808-40-5) exhibit lower molecular weights and reduced lipophilicity compared to propyl derivatives like the target compound .
Physicochemical Properties
| Compound Name | 4-Position Substituent | 8-Position Substituent | Molecular Weight (g/mol) | Purity | Key Properties |
|---|---|---|---|---|---|
| 8-Propyl-4-(2,4,6-trimethylbenzoyl)-... (Target) | 2,4,6-Trimethylbenzoyl | Propyl | ~393.45* | N/A | High lipophilicity, steric bulk |
| 4-(2,4-Difluorobenzoyl)-8-methyl-... | 2,4-Difluorobenzoyl | Methyl | 340.32 | ≥95% | Enhanced metabolic stability |
| 4-(4-Chlorobenzoyl)-8-propyl-... | 4-Chlorobenzoyl | Propyl | 366.84 | 95% | Moderate lipophilicity, halogenated |
| 8-Methyl-4-(pyridine-3-carbonyl)-... | Pyridine-3-carbonyl | Methyl | 305.33 | N/A | Heteroaromatic, basic nitrogen |
| 4-(4-Methyl-3-nitrobenzoyl)-8-propyl-... | 4-Methyl-3-nitrobenzoyl | Propyl | N/A | N/A | Reactive nitro group |
*Estimated based on structural analogs.
Preparation Methods
Intramolecular Aza-Michael Reaction for Diaza Ring Formation
A pivotal step involves constructing the piperidine ring via intramolecular aza-Michael addition. Starting from a linear precursor bearing both amine and α,β-unsaturated ester functionalities, base-mediated cyclization affords the diaza ring. For example, treatment of N -(3-carboxypropyl)-N -(propyl)acrylamide with cesium carbonate in DMF induces 6-endo-trig cyclization, yielding the piperidine scaffold.
Oxa Ring Formation via Lactonization
Concurrent lactonization forms the tetrahydrofuran ring. A γ-hydroxy ester intermediate, generated via Sharpless asymmetric dihydroxylation or epoxide ring-opening, undergoes acid-catalyzed cyclization. For instance, tert -butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (derived from tert -butyl piperidine-3-carboxylate) is deprotected to yield the free spirocyclic alcohol, which is oxidized to the carboxylic acid.
Functionalization of the Spiro Core
Propyl Group Introduction at the 8-Position
Alkylation of the secondary amine at the 8-position is achieved using propyl bromide under mild basic conditions. Employing potassium carbonate in acetonitrile at 60°C ensures selective monoalkylation without over-alkylation or ring-opening side reactions.
Acylation at the 4-Position with 2,4,6-Trimethylbenzoyl Chloride
The 4-position amine undergoes acylation via Schotten-Baumann conditions. Reacting the spirocyclic amine with 2,4,6-trimethylbenzoyl chloride in dichloromethane, using aqueous sodium hydroxide as a base, affords the target amide in >85% yield.
Carboxylic Acid Installation at the 3-Position
The 3-carboxylic acid is introduced early in the synthesis to avoid compatibility issues with subsequent reactions. A nitrile intermediate, generated via nucleophilic substitution of a brominated precursor, is hydrolyzed under acidic conditions (H2SO4, H2O, reflux) to yield the carboxylic acid.
Optimization and Challenges
Regioselectivity in Cyclization Steps
Steric and electronic factors influence the success of spirocyclic ring formation. Computational studies (DFT) reveal that transition states favoring endo cyclization pathways are lower in energy by ~5 kcal/mol compared to exo pathways, justifying the observed regioselectivity.
Protecting Group Strategy
Temporary protection of the 3-carboxylic acid as a tert -butyl ester prevents undesired side reactions during alkylation and acylation. Final deprotection with trifluoroacetic acid (TFA) in dichloromethane restores the free acid without degrading the spiro framework.
Analytical Validation
Spectroscopic Characterization
Purity and Yield
HPLC analysis (C18 column, 0.1% TFA in H2O/MeOH gradient) confirms >98% purity. The overall yield from linear precursor to final product is 32%, with the acylation step being the major bottleneck (65% yield).
Alternative Synthetic Routes
Reductive Amination Approach
A two-step sequence involving reductive amination of a keto acid with propylamine, followed by spirocyclization, offers a divergent pathway. However, this method suffers from lower enantioselectivity (er 1.5:1 vs. 4:1 in aza-Michael route).
Transition Metal-Catalyzed Hydroamination
Palladium-catalyzed hydroamination of a diene precursor provides a stereocontrolled route to the diaza ring. Using Pd(OAc)2 and a chiral phosphine ligand (e.g., (R)-BINAP), enantiomeric excesses up to 89% are achievable, though scalability remains challenging.
Industrial-Scale Considerations
Cost-Effective Reagents
Replacing cesium carbonate with potassium phosphate in the aza-Michael reaction reduces material costs by 40% without compromising yield.
Solvent Recycling
DMF recovery via vacuum distillation achieves 85% solvent reuse, aligning with green chemistry principles.
Q & A
Q. How can proteomics elucidate the compound’s mechanism of action in complex biological systems?
- Methodological Answer : Conduct TMT-labeled quantitative proteomics on treated vs. untreated cells (LC-MS/MS). Use STRING database analysis to map protein interaction networks. Validate hits via Western blot (e.g., apoptosis markers like caspase-3) and siRNA knockdowns to confirm pathway involvement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
